![molecular formula C14H7F3N2O3S B14400253 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole CAS No. 89721-73-3](/img/structure/B14400253.png)
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a nitro group and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Reduction: The major product is the corresponding amine derivative.
Substitution: Halogenated derivatives of the compound.
Applications De Recherche Scientifique
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole involves its interaction with specific molecular targets. For instance, compounds with similar structures have been shown to inhibit enzymes by binding to their active sites, thereby blocking their activity . The trifluoromethyl group can enhance the compound’s binding affinity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acifluorfen: A similar compound with herbicidal properties.
Ethyl 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitro-benzoate: Another related compound used in agricultural applications.
Uniqueness
5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
89721-73-3 |
|---|---|
Formule moléculaire |
C14H7F3N2O3S |
Poids moléculaire |
340.28 g/mol |
Nom IUPAC |
5-[4-nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole |
InChI |
InChI=1S/C14H7F3N2O3S/c15-14(16,17)11-6-9(19(20)21)1-3-12(11)22-10-2-4-13-8(5-10)7-18-23-13/h1-7H |
Clé InChI |
RZWIKGFTFWXUHZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)OC2=CC3=C(C=C2)SN=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



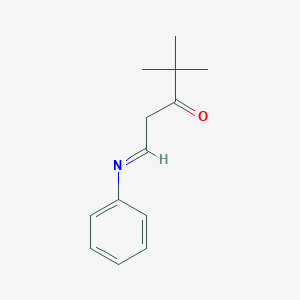
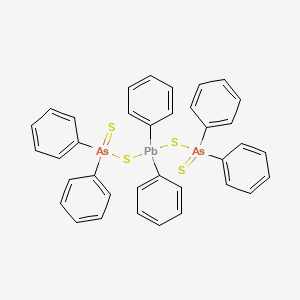
oxophosphanium](/img/structure/B14400185.png)
![2-Chloro-N-[(4-hydroxyphenyl)carbamoyl]benzamide](/img/structure/B14400188.png)
![2-[2-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclohexan-1-one](/img/structure/B14400195.png)
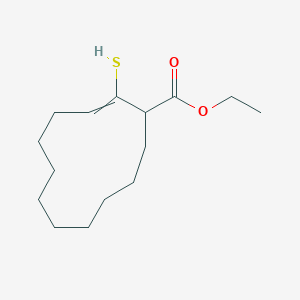
![1-Methyl-2-phenyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14400208.png)
![N'-Cyano-N-(3-{2-[(diaminomethylidene)amino]-1,3-thiazol-4-yl}phenyl)-N-methylmethanimidamide](/img/structure/B14400212.png)
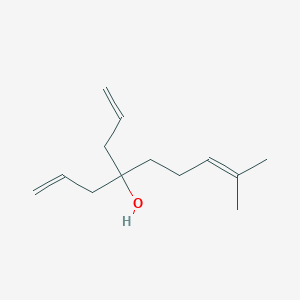

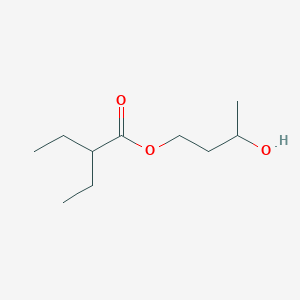
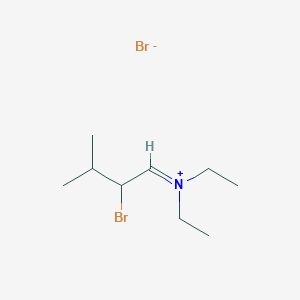
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
